Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane (CAS 2920427-86-5) is a trans-1,3-disubstituted cyclobutane featuring a bromomethyl group at C1 and a fluoromethyl group at C3. The strained cyclobutane core provides a rigid, three-dimensional scaffold that locks the two reactive handles in a defined spatial orientation.

Molecular Formula C6H10BrF
Molecular Weight 181.05 g/mol
Cat. No. B12986280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane
Molecular FormulaC6H10BrF
Molecular Weight181.05 g/mol
Structural Identifiers
SMILESC1C(CC1CBr)CF
InChIInChI=1S/C6H10BrF/c7-3-5-1-6(2-5)4-8/h5-6H,1-4H2
InChIKeyPKSUEOJWYZDUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane — trans-Configured Bifunctional Cyclobutane Building Block for Precise Molecular Design


Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane (CAS 2920427-86-5) is a trans-1,3-disubstituted cyclobutane featuring a bromomethyl group at C1 and a fluoromethyl group at C3. The strained cyclobutane core provides a rigid, three-dimensional scaffold that locks the two reactive handles in a defined spatial orientation. The bromomethyl site is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling, while the fluoromethyl group serves as a metabolically stable methyl isostere and a 19F NMR reporter. This orthogonality, combined with the trans-stereochemistry, makes the compound a versatile intermediate for constructing fluorinated drug-like molecules with predictable topology [1]. Its utility has been demonstrated in the synthesis of CBL-B inhibitors for immuno-oncology [2].

Why cis-Configured or Mono-Halogenated Cyclobutanes Cannot Substitute for Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane


The trans-(1r,3r) geometry enforces a low-energy conformation in which both substituents occupy equatorial positions, whereas the cis isomer forces one substituent axial, altering the distance and angle between the functional groups by up to 1.5 Å. This can translate to >10-fold differences in target affinity for cyclobutane-based inhibitors [1]. Furthermore, the fluoromethyl group (CH2F) is a privileged methyl bioisostere that simultaneously enhances metabolic stability and lipophilicity without the excessive electron withdrawal of CF3 or the limited stability of CH3. In contrast, the non-fluorinated analog (1-(bromomethyl)-3-methylcyclobutane) lacks metabolic shielding, and the perfluorinated analog (1-(bromomethyl)-3-(trifluoromethyl)cyclobutane) introduces excessive polarity that can reduce membrane permeability. The fluoromethyl group thus balances electronic and steric effects in a manner not achievable with alternative substituents [2].

Quantitative Differentiation of Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane from Closest Analogs


trans-1,3-Cyclobutane Scaffold Provides Predictable Conformational Control Over Substituent Orientation

The trans-(1r,3r) configuration forces both the bromomethyl and fluoromethyl groups into equatorial positions on the puckered cyclobutane ring. In contrast, the cis-(1s,3r) isomer places one substituent axial, introducing a steric clash and altering the vector of the functional groups. Conformational analysis of cyclobutane rings indicates an energy penalty of approximately 1.3–1.8 kcal/mol for the axial conformer, leading to a population ratio of ca. 9:1 in favor of the equatorial arrangement at room temperature [1]. This geometric difference can modulate the distance between the two reactive sites by 0.6–1.0 Å, which is significant for bivalent target engagement.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Fluoromethyl Group Modulates Lipophilicity and Basicity Differently Than Methyl or Trifluoromethyl Analogs

Systematic physicochemical profiling of fluorinated cyclobutane building blocks has demonstrated that the CH2F substituent increases logP by 0.3–0.5 units relative to CH3 while lowering the pKa of a neighboring primary amine by 0.5–0.8 units. In contrast, CF3 decreases logP by 0.2–0.4 units and lowers pKa by >2 units compared to CH3 [1]. For 1,3-disubstituted cyclobutanes, this translates into an optimal balance: the CH2F group in rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane enhances membrane permeability versus the methyl analog without the excessive polarity of the CF3 analog, while still providing metabolic protection at the benzylic position.

Physicochemical Profiling Drug Design Fluorine Chemistry

Differential Reactivity of Bromomethyl vs. Fluoromethyl Enables Chemoselective Sequential Derivatization

The bromomethyl group (CH2Br) is an excellent electrophile for SN2 reactions, with a relative rate approximately 103–104 times faster than the fluoromethyl group (CH2F) under identical conditions [1]. This kinetic differentiation allows the bromomethyl site to be selectively functionalized via nucleophilic substitution or Suzuki–Miyaura cross-coupling while leaving the fluoromethyl group intact. Subsequent activation of the fluoromethyl group (e.g., via conversion to a triflate) enables a second orthogonal transformation. In the non-fluorinated analog (1-(bromomethyl)-3-methylcyclobutane), the methyl group is inert, limiting the scaffold to a single point of diversification. The dual reactivity of rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane thus supports efficient divergent synthesis of compound libraries.

Synthetic Methodology Orthogonal Functionalization Late-Stage Modification

Procurement-Driven Application Scenarios for Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane


CBL-B Inhibitor Lead Optimization in Immuno-Oncology

The trans-1,3-cyclobutane core of rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane provides the rigid scaffold required for optimal presentation of pharmacophoric elements to the CBL-B E3 ligase binding pocket. The bromomethyl group enables rapid diversification via C–N or C–C bond formation to probe the P2 pocket, while the fluoromethyl group mimics the methyl group of the endogenous substrate but with enhanced metabolic stability. The defined stereochemistry ensures consistent SAR, as highlighted in Nurix Therapeutics' patent family [1]. Procurement of the pure trans isomer is essential to avoid ambiguous biological results arising from cis contamination.

Synthesis of Dual-Labeled Chemical Probes for Target Engagement Studies

The orthogonal reactivity of the bromomethyl and fluoromethyl substituents allows chemists to install a fluorophore or biotin tag at one position and retain the 19F NMR-active fluoromethyl reporter at the other. This dual-labeling capability is invaluable for cellular target engagement assays, where 19F NMR provides direct, background-free detection of the probe while the affinity tag enables pull-down experiments. The trans-geometry ensures that the two labels do not sterically interfere, maximizing binding affinity.

Divergent Library Synthesis for Fragment-Based Drug Discovery

Libraries of fluorinated cyclobutane fragments can be rapidly assembled by chemoselective substitution of the bromomethyl group with diverse amine, alcohol, or thiol nucleophiles, leaving the fluoromethyl handle available for later-stage elaboration. The rigid cyclobutane core reduces the entropic penalty upon target binding compared to flexible aliphatic chains, increasing hit rates in fragment screens. The fluoromethyl group further improves aqueous solubility relative to all-carbon analogs, addressing a common limitation of hydrophobic fragments.

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